2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide
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Overview
Description
2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a hydroxyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-hydroxybenzenesulfonamide with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
Biology: It is used in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl and methoxy groups can also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[(4-chlorophenyl)methyl]-N-methylbenzene-1-sulfonamide
- 2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-ethylbenzene-1-sulfonamide
- 2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide
Uniqueness
This compound is unique due to the presence of both a methoxy group and a sulfonamide group, which can provide specific interactions and reactivity not found in other similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(11-12-7-9-13(20-2)10-8-12)21(18,19)15-6-4-3-5-14(15)17/h3-10,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETMITXAMLYTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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